5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)
CAS No.:
Cat. No.: VC18479780
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
| Standard InChI | InChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3 |
| Standard InChI Key | ZBECKHNZOBFQFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Structure
The systematic name 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) reflects its fused pyrazole-quinoline scaffold. The core structure consists of a pyrazolo[3,4-b]quinoline system, with a ketone group at position 5 and methyl substituents at positions 1, 3, 7, and 7 (gem-dimethyl). The tetrahydro modification at positions 1,6,7,8 indicates partial saturation of the quinoline ring, reducing aromaticity and influencing conformational flexibility .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 556016-19-4 |
| Molecular Formula | C₁₄H₁₇N₃O |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1,3,7,7-Tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
| SMILES Notation | CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C |
Synthetic Methodologies
Conventional Condensation Approaches
A prevalent synthesis route involves the cyclocondensation of 3-amino-5-methylpyrazole with dimedone (5,5-dimethylcyclohexane-1,3-dione). Under acidic conditions, this yields the intermediate 5-dimethyl-3-(5-methyl-2H-pyrazol-3-yl-amino)cyclohex-2-en-1-one, which subsequently undergoes dehydrative cyclization with aromatic aldehydes to form the pyrazoloquinoline core . For example, reaction with formaldehyde derivatives in dimethylformamide (DMF) at reflux produces the 1,3,7,7-tetramethyl variant.
Table 2: Representative Synthetic Conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR spectra of related derivatives show distinct signals:
-
Methyl Groups: Multiple singlets between δ 1.2–2.5 ppm, corresponding to the four methyl substituents.
-
Tetrahydroquinoline Protons: Multiplet at δ 2.6–3.1 ppm (methylene groups) and δ 5.2 ppm (methine adjacent to ketone) .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) typically displays the molecular ion peak [M+H]+ at m/z 244.1, consistent with the molecular formula C₁₄H₁₇N₃O. Fragmentation patterns include loss of the methyl groups (m/z 229.0) and cleavage of the pyrazole ring (m/z 186.1) .
Biological Activities and Hypothetical Applications
Anti-Proliferative Effects
Pyrazoloquinoline derivatives like P1–P10 show anti-tubercular activity (MIC = 1.6–12.5 µg/mL), suggesting potential repurposing for cancer therapy . Molecular docking studies predict strong interactions with β-tubulin and DNA topoisomerase II, critical targets in oncology.
Table 3: Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| BRD3731 | GSK3β | 15 nM | |
| Pyranoquinoline-3C | AChE | 2.6 µM | |
| P7 | M. tuberculosis | 1.6 µg/mL |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume